molecular formula C22H28N2O5 B1467280 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 1361112-99-3

3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B1467280
CAS No.: 1361112-99-3
M. Wt: 400.5 g/mol
InChI Key: HBPHYZBPXVEWQM-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 1,2-oxazole heterocycle substituted at position 3 with a 4-methylphenyl group and linked to the piperidine ring via a methylene bridge. Key functional groups include:

  • tert-Butoxycarbonyl (Boc) group: A protective group at the piperidine nitrogen, enhancing stability during synthesis .
  • Carboxylic acid at position 3: Facilitates salt formation or further derivatization.

The compound’s molecular formula is C22H27N3O5 (calculated molecular weight: 413.47 g/mol). Its structural complexity suggests applications as a pharmaceutical intermediate or bioactive scaffold.

Properties

IUPAC Name

3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-15-6-8-16(9-7-15)18-12-17(29-23-18)13-22(19(25)26)10-5-11-24(14-22)20(27)28-21(2,3)4/h6-9,12H,5,10-11,13-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHYZBPXVEWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCN(C3)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the piperidine moiety, and the esterification process. Common reagents used in these reactions include p-tolyl hydrazine, acetic anhydride, and tert-butyl chloroformate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with the target molecule but differ in heterocycle type, substitution patterns, or functional groups:

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Key Structural Differences References
Target Compound C22H27N3O5 413.47 2 5 Piperidine-3-carboxylic acid, Boc-protected, 1,2-oxazole
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C14H18ClN3O 279.76 2 4 1,2,4-Oxadiazole (vs. 1,2-oxazole), no Boc or carboxylic acid
1-[(3-Methyl-1,2-oxazol-5-yl)carbonyl]piperidine-3-carboxylic acid C11H14N2O4 238.24 2 4 Oxazole linked via carbonyl (vs. methylene), no Boc group
5-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid ~C15H21N3O5 ~323.35 2 5 Oxazole-4-carboxylic acid (vs. 3-carboxylic acid)

Key Observations

1,3-Oxazole derivatives (e.g., ) exhibit different ring strain and dipole moments.

Substituent Positioning :

  • Carboxylic acid at position 3 (target) vs. position 4 () affects hydrogen-bonding geometry and solubility.
  • The Boc group in the target and enhances solubility in organic phases, aiding purification.

Linker Flexibility :

  • The methylene bridge in the target allows greater conformational flexibility compared to the rigid carbonyl linker in .

Research Findings and Implications

  • Synthetic Accessibility :

    • The Boc group in the target compound simplifies piperidine protection, aligning with strategies in .
    • Analogous oxazole syntheses (e.g., ) involve cyclocondensation of nitriles and hydroxylamines, suggesting viable routes for the target.
  • Biological Relevance: Piperidine-oxazole hybrids are explored as kinase inhibitors or GPCR modulators. The target’s carboxylic acid could mimic endogenous substrates (e.g., amino acids). Hydrochloride salts (e.g., ) improve bioavailability, but the target’s free acid may favor specific salt formulations.
  • Computational Insights :

    • Molecular docking studies (using software like SHELX ) predict that the 1,2-oxazole in the target engages in π-stacking with aromatic residues in enzymes.

Biological Activity

The compound 3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a complex organic molecule that incorporates both oxazole and piperidine moieties. These structural features are associated with a variety of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Antibacterial Activity

Research indicates that compounds containing oxazole and piperidine rings exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, derivatives of oxazole and piperidine demonstrated moderate to strong antibacterial activity. For instance, compounds similar to the one have shown IC50 values indicating effective inhibition against these pathogens .

StrainActivity LevelIC50 (µM)
Salmonella typhiModerate to Strong2.14±0.003
Bacillus subtilisModerate to Strong0.63±0.001
Escherichia coliWeak to ModerateN/A
Staphylococcus aureusWeak to ModerateN/A

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are relevant in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.

In studies, certain derivatives exhibited strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors such as thiourea:

CompoundEnzyme TargetIC50 (µM)
7lUrease2.14±0.002
7mUrease0.63±0.001
ThioureaUrease (reference)21.25±0.15

These findings suggest that the compound may serve as a promising lead for developing new therapeutic agents targeting these pathways .

The biological activity of piperidine and oxazole derivatives is often attributed to their ability to interact with specific biological targets at the molecular level. Docking studies have revealed that these compounds can effectively bind to active sites of enzymes and receptors, altering their function and leading to therapeutic effects .

Case Studies

  • Antibacterial Screening : A study evaluated a series of oxazole-piperidine derivatives against multiple bacterial strains, demonstrating that modifications in the side chains significantly influenced their antibacterial potency.
  • Enzyme Inhibition : Another research effort focused on the synthesis of piperidine-based compounds, revealing that structural variations could enhance AChE inhibitory activity, making them potential candidates for neuroprotective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Reactant of Route 2
3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

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